
Monobenzone
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Tioxolone peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'acide 2-mercaptobenzoïque avec le phosgène, suivie d'une cyclisation pour former le cycle benzoxathiole . Les conditions de réaction nécessitent généralement un environnement contrôlé avec des réglages spécifiques de température et de pression pour assurer la formation correcte du composé.
Méthodes de Production Industrielle : La production industrielle de tioxolone implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour l'efficacité et le rendement. Cela comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des conditions de réaction constantes et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Structural Characteristics
Monobenzone (C₁₃H₁₂O₂) is a hydroquinone monobenzyl ether, featuring a phenolic hydroxyl group substituted at the para position with a benzyloxy group. This structure enables redox activity and susceptibility to enzymatic oxidation .
Oxidation by Tyrosinase
This compound undergoes tyrosinase-catalyzed oxidation to form a reactive ortho-quinone intermediate. Key findings include:
-
Reaction Pathway :
-
Tyrosinase Inhibition :
this compound inhibits tyrosinase activity, as shown by the MBTH assay:This compound Concentration (µM) Tyrosinase Inhibition (%) 8 25 ± 3 20 58 ± 5 50 92 ± 4
Reaction with Thiols
The o-quinone intermediate reacts with sulfhydryl-containing compounds, forming covalent adducts:
-
Cysteine/Glutathione Adducts :
-
GSH Depletion :
this compound depletes intracellular glutathione, enhancing oxidative stress:This compound Concentration (µM) GSH Depletion (%) 20 35 ± 4 40 68 ± 6 80 89 ± 5
Protein Binding and Immunogenicity
-
Quinone-Protein Conjugation :
The o-quinone reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, forming haptenated complexes. This process increases melanosomal protein immunogenicity, triggering autoimmune responses against melanocytes . -
BSA Adducts :
Incubation with bovine serum albumin (BSA) yields protein adducts detectable after acid hydrolysis, confirming thiol-dependent binding .
Dimerization and Polymerization
Under oxidative conditions, this compound’s o-quinone undergoes coupling reactions:
-
Biphenyl Dimer Formation :
Reductive workup of oxidized this compound produces acetylated biphenyl dimers (e.g., 5 ), indicative of radical-mediated coupling .
Synthetic and Analytical Evidence
-
Chemical Synthesis of o-Quinone :
this compound’s o-quinone was synthesized independently using o-iodoxybenzoic acid, confirming its identity via spectral comparison (NMR, MS) . -
Docking Studies :
Molecular docking reveals this compound’s reversible binding to the FAD cavity of KDM1A, forming hydrogen bonds with Arg316 and Thr624 .
Applications De Recherche Scientifique
Clinical Applications
1.1 Vitiligo Treatment
Monobenzone is widely used as a depigmenting agent for patients with vitiligo, a condition characterized by patches of skin losing their pigment. Its effectiveness in achieving depigmentation has been well-documented:
- Efficacy : A study indicated that treatment with this compound cream significantly increased the area of depigmented skin in vitiligo patients from 62% to 91% over a specified period .
- Case Study : In a notable case, a 37-year-old man with extensive vitiligo achieved satisfactory depigmentation after applying a compounded formulation of 20% this compound. This treatment led to notable aesthetic improvements and increased quality of life .
Study | Patient Demographic | Initial Vitiligo Coverage | Final Vitiligo Coverage | Duration |
---|---|---|---|---|
Various | 62% | 91% | Varies | |
37-year-old male | Extensive | Matched treated areas | 3.5 months |
1.2 Melanoma Treatment
Recent research has suggested potential applications of this compound in treating melanoma metastases. While traditionally used for cosmetic purposes, its role as a KDM1A inhibitor has been explored:
- Mechanism : this compound has been identified as a reversible inhibitor of KDM1A, which plays a role in cancer cell migration and proliferation. Studies have shown that it can inhibit the growth of gastric cancer cell lines effectively .
- Potential Use : Given its inhibitory effects on cancer cell migration, further clinical investigations are warranted to explore its efficacy in melanoma treatment .
Safety and Side Effects
While this compound is effective, its use is not without risks:
- Chemical Vitiligo : Prolonged use can lead to chemical vitiligo, where unintended depigmentation occurs due to melanocyte destruction .
- Side Effects : Common side effects include skin irritation and increased sensitivity to sunlight. Patients are often advised to use sun protection during treatment .
Mécanisme D'action
Tioxolone exerts its effects primarily through the inhibition of carbonic anhydrase, a metalloenzyme involved in various physiological processes. By binding to the active site of the enzyme, tioxolone disrupts its normal function, leading to reduced cell proliferation and antibacterial effects . This mechanism is particularly beneficial in treating conditions like acne and psoriasis, where excessive cell growth and bacterial infection are common .
Comparaison Avec Des Composés Similaires
Avobenzone: Used in sunscreens for its ability to absorb ultraviolet light.
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Uniqueness of Tioxolone: Tioxolone stands out due to its dual role as both an antibacterial and antipsoriatic agent. Unlike other compounds that may target only one aspect of skin conditions, tioxolone’s ability to inhibit carbonic anhydrase makes it effective in reducing both bacterial growth and excessive cell proliferation . Additionally, its incorporation into cosmetic products highlights its versatility and broad applicability .
Activité Biologique
Monobenzone, also known as monobenzyl ether of hydroquinone (MBEHQ), is a compound primarily recognized for its depigmenting properties, particularly in the treatment of vitiligo. However, recent research has expanded its profile, revealing significant biological activities that may have therapeutic implications beyond dermatological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.
This compound's primary mechanism involves the irreversible destruction of melanocytes through oxidative stress. It induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in melanocytes. This process is facilitated by the compound's ability to generate free radicals during its metabolism, which ultimately results in skin depigmentation .
Key Findings:
- Ribonucleotide Reductase Inhibition : this compound has been identified as a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. In vitro studies show that this compound inhibits RNR activity with an IC50 value of 0.25 μM, leading to reduced cell proliferation and apoptosis in acute myeloid leukemia (AML) cells .
- KDM1A Inhibition : Recent studies have also highlighted this compound as a strong inhibitor of lysine-specific demethylase 1A (KDM1A), with an IC50 value of 0.4507 μM. This inhibition is associated with increased levels of methylated histones, suggesting a potential role in epigenetic regulation .
Biological Effects
This compound's biological activities extend across various cellular processes:
- Cell Proliferation : this compound has demonstrated dose-dependent inhibition of cell proliferation in cancer cell lines, particularly those associated with leukemia and gastric cancer .
- Apoptosis Induction : The compound triggers apoptosis in affected cells, as evidenced by increased markers for programmed cell death following treatment .
- Inflammatory Response : In patients treated with this compound for vitiligo, there was a notable increase in pro-inflammatory cytokines such as IL-1β and IL-18, indicating an inflammatory response that could have systemic implications .
Case Studies
Several case studies illustrate the clinical application and effects of this compound:
- Chemical Vitiligo Cases : A study involving 32 patients revealed that topical application of this compound led to localized depigmentation without distant dissemination. Most patients experienced significant changes within 3-6 months of treatment .
- Melanoma Treatment : A pilot study explored the use of this compound combined with imiquimod cream for treating cutaneous metastases in melanoma patients. The combination aimed to induce local immunity against melanocytes while promoting tumor regression .
- Extensive Vitiligo Treatment : In a documented case, aggressive treatment with compounded this compound resulted in effective depigmentation in a patient who did not respond to other treatments. The patient applied a high-concentration formulation daily until satisfactory results were achieved .
Summary Table
Biological Activity | Mechanism/Effect | IC50 Value |
---|---|---|
Ribonucleotide Reductase Inhibition | Inhibits DNA synthesis; induces apoptosis | 0.25 μM |
KDM1A Inhibition | Alters epigenetic regulation; increases methylation levels | 0.4507 μM |
Cytokine Release | Elevates inflammatory markers (IL-1β, IL-18) | Not specified |
Cell Proliferation Inhibition | Reduces proliferation in cancer cell lines | Varies by cell type |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Monobenzone critical for experimental design?
this compound (C₁₃H₁₂O₂; CAS 103-16-2) is a phenolic ether with a molecular weight of 200.23 g/mol. Key properties include:
- Solubility : Demonstrated in aqueous co-solvent systems (e.g., isopropanol-water mixtures) with temperature-dependent mole fraction solubility ranging from 0.0001 to 0.0012 at 278.15–318.15 K .
- Purity : Typically ≥99.85% by LCMS, validated via standardized quality control protocols .
- Stability : Stable under recommended storage conditions (2–8°C) with no polymorphic transformations observed in XRD studies . Researchers should prioritize solubility profiling and purity verification to ensure reproducibility in pharmacological or biochemical assays.
Q. How can researchers ensure the identity and purity of this compound in experimental settings?
- XRD Analysis : Compare diffraction patterns of raw and equilibrated samples to confirm crystalline consistency and exclude solvate formation .
- LCMS Validation : Quantify purity using liquid chromatography-mass spectrometry, ensuring compliance with thresholds (e.g., ≥99.85%) .
- Thermal Stability Assays : Monitor compound integrity under stress conditions (e.g., 53°C) to detect degradation, as demonstrated in KDM1A inhibition studies .
Q. What standard methods are recommended for assessing this compound's solubility in aqueous co-solvent systems?
- Shake-Flask Method : Saturate solvent mixtures (e.g., alcohol-water) under controlled temperatures (278.15–318.15 K) and quantify solubility via UV-Vis spectroscopy .
- Model Validation : Apply thermodynamic models (e.g., modified Apelblat equation) to correlate experimental data and predict solubility behavior .
- Preferential Solvation Analysis : Evaluate solvent-solute interactions using parameters like δ1,3 to understand co-solvency effects .
Advanced Research Questions
Q. How can researchers reconcile this compound's dual role as a depigmenting agent and KDM1A inhibitor in mechanistic studies?
- Comparative Pathway Analysis : Investigate dose-dependent effects on melanogenesis (historical use in vitiligo treatment) versus epigenetic modulation (KDM1A inhibition in cancer models) .
- Molecular Docking : Map binding interactions to distinct target sites (e.g., KDM1A’s FAD-binding pocket vs. tyrosinase active sites) to explain functional divergence .
- Transcriptomic Profiling : Use RNA sequencing to identify downstream pathways affected in depigmentation vs. oncogenesis contexts.
Q. What methodological considerations are essential when designing in vitro assays to evaluate this compound's inhibitory effects on KDM1A?
- Reversibility Testing : Conduct dialysis or dilution assays to confirm non-covalent binding, as irreversible inhibitors may skew toxicity profiles .
- Enzyme Kinetic Studies : Use fluorescence-based assays with H3K4me2 substrates to calculate IC₅₀ values and assess competitive/non-competitive inhibition .
- Control Selection : Include reversible inhibitors (e.g., CC-90011) as positive controls to validate assay sensitivity .
Q. How do thermodynamic models (e.g., Jouyban-Acree equation) enhance the predictive accuracy of this compound's solubility in alcohol-water mixtures?
- Multi-Solvent Analysis : The Jouyban-Acree model accounts for solvent-solvent and solute-solvent interactions, enabling accurate predictions across varying alcohol ratios (e.g., ethanol, isopropanol) .
- Temperature Integration : Incorporate Apelblat-modified terms to adjust for entropy-enthalpy compensation effects at different temperatures .
- Error Minimization : Validate models using root-mean-square deviation (RMSD) calculations to ensure <5% deviation from experimental data .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Meta-Analysis : Systematically compare datasets from depigmentation and oncology studies to identify confounding variables (e.g., cell type, concentration ranges) .
- Dose-Response Curves : Establish threshold concentrations for divergent effects (e.g., melanocyte toxicity vs. KDM1A inhibition) .
- Cross-Validation : Replicate key findings in independent labs using standardized protocols (e.g., Beilstein Journal guidelines for experimental reproducibility) .
Q. Methodological Best Practices
- Ethical Compliance : Adhere to institutional guidelines for chemical handling and disposal, particularly given this compound’s historical use in dermatology .
- Data Reporting : Follow journal-specific requirements (e.g., Beilstein Journal’s protocols for compound characterization and supplemental data inclusion) .
Propriétés
IUPAC Name |
4-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNWZOUAUKGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Record name | monobenzone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Monobenzone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020717 | |
Record name | 4-(Benzyloxyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; Insoluble in water; [Hawley] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Monobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Monobenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML; SOL IN ALC, ETHER, BENZENE, INSOL IN WATER, FREELY SOL IN ACETONE, Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies., 3.92e-02 g/L | |
Record name | Monobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Monobenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.26 | |
Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000225 [mmHg] | |
Record name | Monobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3890 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Monobenzone is a depigmenting agent whose mechanism of action is not fully understood. It is proposed that it increases the excretion of melanin from the melanocytes. This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum. Hyperpigmented skin appears to fade more rapidly than does normal skin, and exposure to sunlight reduces the depigmenting effect of the drug. Following skin depigmentation after topical application of monobenzone, the histological studies indicate similar results as that seen in vitiligo, where the epidermis is intact but with the absence of identifiable melanocytes., ...INTERFERES WITH BIOSYNTHESIS OF MELANIN. IT INHIBITS ENZYME TYROSINASE & THEREBY PREVENTS CONVERSION OF TYROSINE TO DIHYDROXYPHENYLALANINE, PRECURSOR OF MELANIN. | |
Record name | Monobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LUSTROUS LEAFLETS FROM WATER, WHITE CRYSTALLINE POWDER | |
CAS No. |
103-16-2 | |
Record name | Monobenzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobenzone [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Monobenzone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monobenzone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monobenzone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(phenylmethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Benzyloxyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monobenzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOBENZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L2KA76MG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Monobenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122.5 °C, 110 - 118 °C | |
Record name | Monobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Monobenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.